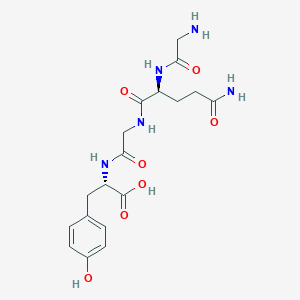![molecular formula C18H24O3 B14192509 2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane CAS No. 832726-83-7](/img/structure/B14192509.png)
2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxane ring and a phenoxy group, which are connected through a butyl chain with a prop-2-yn-1-yloxy substituent. Its distinct molecular structure makes it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)benzoyl chloride with butyl alcohol under basic conditions to form the intermediate 4-(prop-2-yn-1-yloxy)butyl benzoate. This intermediate is then subjected to a cyclization reaction with oxane in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the oxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxy or oxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can participate in covalent bonding with biological macromolecules, leading to the modification of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Oxo-4-(2-propyn-1-yloxy)butanoic acid
Uniqueness
2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane stands out due to its unique combination of an oxane ring and a phenoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
832726-83-7 |
|---|---|
Molekularformel |
C18H24O3 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-[4-(4-prop-2-ynoxybutyl)phenoxy]oxane |
InChI |
InChI=1S/C18H24O3/c1-2-13-19-14-5-3-7-16-9-11-17(12-10-16)21-18-8-4-6-15-20-18/h1,9-12,18H,3-8,13-15H2 |
InChI-Schlüssel |
MUHHQIZUUBLQDR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCCCC1=CC=C(C=C1)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


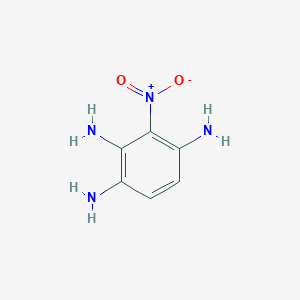
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
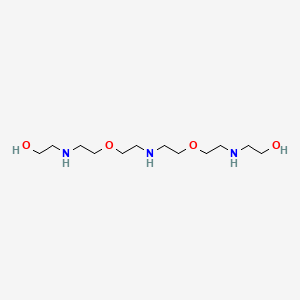
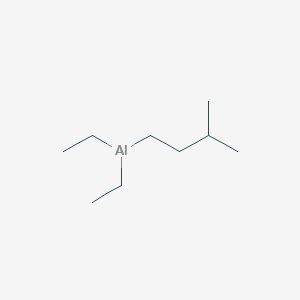
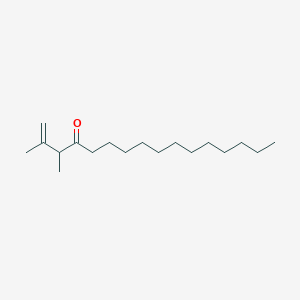
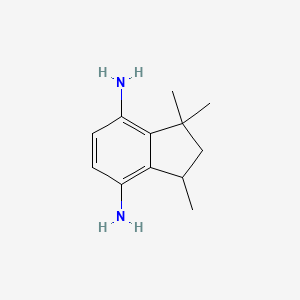
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)


